

Butyl 3-hydroxybutanoate CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 3-hydroxybutanoate*

Cat. No.: *B1580823*

[Get Quote](#)

An In-depth Technical Guide to Butyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl 3-hydroxybutanoate**, a significant chemical compound with diverse applications in research and industry. This document details its chemical and physical properties, outlines key synthesis methodologies, and provides established experimental protocols.

Core Data Presentation

Quantitative data for **Butyl 3-hydroxybutanoate** has been aggregated and is presented below for clear reference and comparison.

Property	Value	Source(s)
CAS Number	53605-94-0	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₆ O ₃	[2] [3] [5]
Molecular Weight	160.21 g/mol	[5] [6] [7]
IUPAC Name	butyl 3-hydroxybutanoate	[2] [5]
Synonyms	Butyl 3-hydroxybutyrate, 3-Hydroxybutyric acid butyl ester	[1] [2] [7]
Boiling Point	241.00 to 242.00 °C @ 760.00 mm Hg (estimated)	[2]
Flash Point	204.00 °F (95.40 °C) (estimated)	[2]
Vapor Pressure	0.006000 mmHg @ 25.00 °C (estimated)	[2]
logP (o/w)	1.117 (estimated)	[2]
Water Solubility	1.748e+004 mg/L @ 25 °C (estimated)	[2]
Appearance	Colorless oil (reported for related compounds)	[8]

Synthesis and Experimental Protocols

The synthesis of **Butyl 3-hydroxybutanoate** can be achieved through several routes, including chemo-catalytic and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.

The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol.[\[9\]](#) This condensation reaction forms the ester and water, typically in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

- Materials: 3-hydroxybutanoic acid, Butanol, Sulfuric acid (catalytic amount), Toluene (or another suitable solvent for azeotropic removal of water).
- Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
- Procedure:
 - To a round-bottom flask, add 3-hydroxybutanoic acid and an excess of butanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Add toluene to the reaction mixture.
 - Assemble the Dean-Stark apparatus and reflux condenser.
 - Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
 - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by vacuum distillation to obtain pure **Butyl 3-hydroxybutanoate**.

Enzymatic methods are prized for their high selectivity, especially for producing specific stereoisomers. Lipases, such as *Candida antarctica* lipase B (CAL-B), are commonly used to catalyze the transesterification of an existing ester with butanol.^[5]

Experimental Protocol: Lipase-Catalyzed Transesterification

- Materials: Ethyl 3-hydroxybutyrate (or another suitable ester), Butanol, Immobilized *Candida antarctica* lipase B (e.g., Novozym 435), Molecular sieves (optional, to remove water).

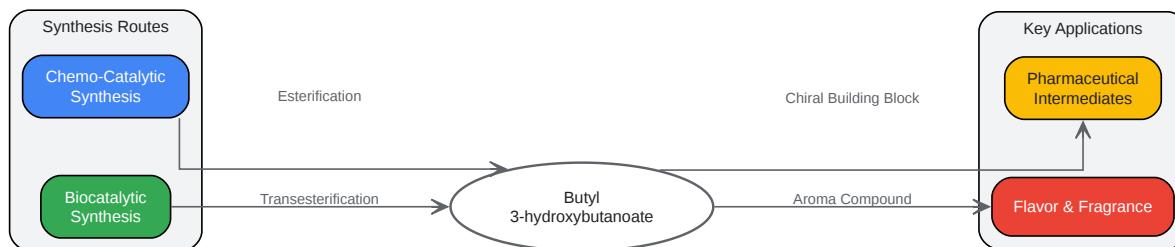
- Apparatus: Sealed reaction vessel, orbital shaker or magnetic stirrer, temperature-controlled incubator or water bath.
- Procedure:
 - In a sealed vessel, combine ethyl 3-hydroxybutyrate and butanol (typically in a 1:1 molar ratio).
 - Add the immobilized lipase (e.g., 10% w/w of the substrates).
 - If the reaction is sensitive to water, add activated molecular sieves.
 - Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation.
 - Monitor the conversion of the starting material to the product using GC or HPLC.
 - Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
 - Remove the excess solvent and unreacted starting materials under reduced pressure.
 - Purify the resulting **Butyl 3-hydroxybutanoate** by column chromatography or vacuum distillation.

Analytical Methods

The quantification and qualification of **Butyl 3-hydroxybutanoate** and its metabolites are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Experimental Protocol: Quantification by GC-MS

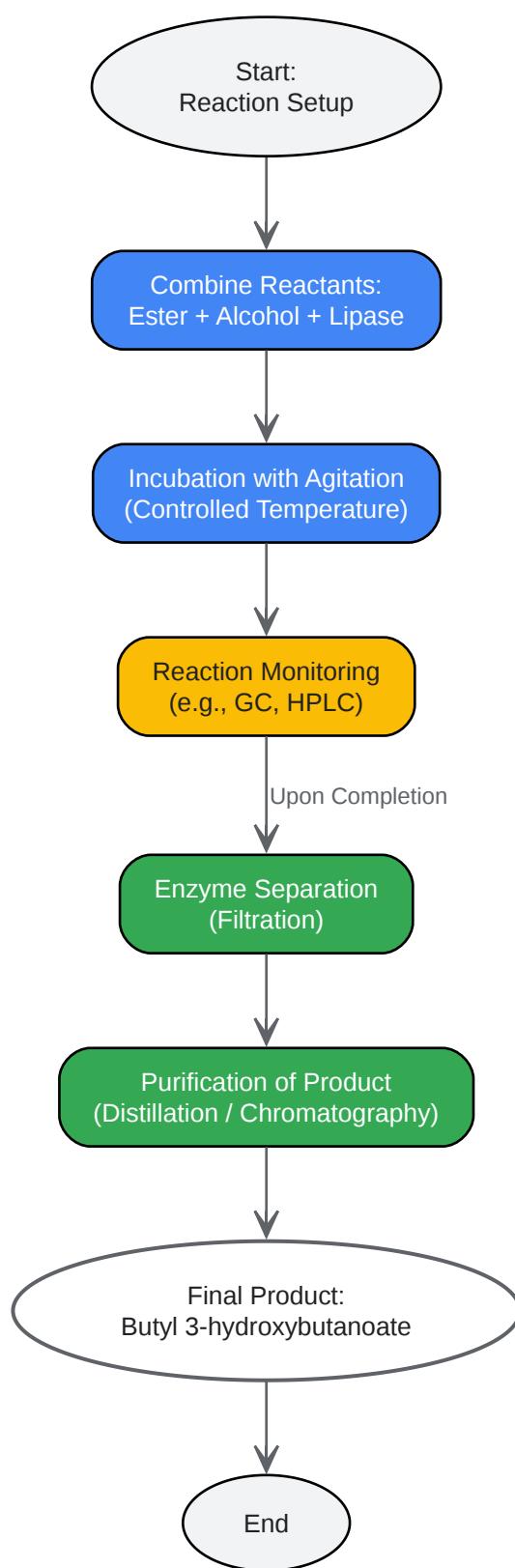
- Sample Preparation: Prepare a calibration curve using standards of known concentrations of **Butyl 3-hydroxybutanoate** in a suitable solvent (e.g., dichloromethane or ethyl acetate). Samples for analysis should be diluted to fall within the concentration range of the calibration curve. An internal standard may be added to both the calibration standards and the samples to improve accuracy and precision.


- GC Conditions (Example):
 - Column: DB-1 capillary column (60 m x 0.25 mm x 0.25 μ m).[4]
 - Carrier Gas: Helium.[4]
 - Injection Mode: Split or splitless, depending on the concentration.
 - Temperature Program: Initial temperature of 40°C, hold for 3 minutes, then ramp at 2°C/min to 280°C, and hold for 10 minutes.[4]
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify **Butyl 3-hydroxybutanoate** by its retention time and mass spectrum. Quantify the analyte by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Applications and Significance

Butyl 3-hydroxybutanoate is a valuable chiral building block in organic synthesis.[9] Its stereochemistry is crucial for its application in the synthesis of complex, optically pure molecules such as pharmaceuticals.[5][9] For instance, related hydroxybutanoate esters are key intermediates in the synthesis of cholesterol-lowering drugs.[5] It is also found naturally in some fruits, like mangoes, and is of interest in flavor and fragrance chemistry.[5] Furthermore, it is classified as a solvent and has been identified as a chemical of low concern by the EPA.[10]

Visualizations


Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis routes and primary applications of **Butyl 3-hydroxybutanoate**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic synthesis of **Butyl 3-hydroxybutanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. butyl 3-hydroxybutyrate, 53605-94-0 [thegoodsentscompany.com]
- 3. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 4. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 5. Butyl 3-hydroxybutanoate|CAS 53605-94-0|Research Chemical [benchchem.com]
- 6. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Butyl 3-hydroxybutanoate|CAS 53605-94-0|Research Chemical [benchchem.com]
- 10. Butyl-3-hydroxybutanoate - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl 3-hydroxybutanoate CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580823#butyl-3-hydroxybutanoate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com